molecular formula C12H12N2S2 B5590494 3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone

3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone

Cat. No.: B5590494
M. Wt: 248.4 g/mol
InChI Key: AQSGGOLDOQGOAO-FNCQTZNRSA-N
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Description

3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone is a useful research compound. Its molecular formula is C12H12N2S2 and its molecular weight is 248.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.04419074 g/mol and the complexity rating of the compound is 250. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Metal Complexes Synthesis A study by Fouda et al. (2008) focused on the synthesis of a hydrazone ligand containing the thiophene moiety, which was prepared through the condensation of thiophene-2-carbohydrazide with a specific aldehyde. This ligand was utilized to prepare complexes with various transition metals such as copper(II), nickel(II), cobalt(II), and others. These complexes were characterized using several techniques, indicating their enolic nature and varying metal-to-ligand ratios based on the metallic ions' acidity and oxidation numbers (Fouda et al., 2008).

Antimicrobial and Antifungal Activities Research by Fouad (2020) explored the synthesis of lanthanide complexes using a hybrid ligand combining 2-carbaldehyde thiophene and salicylic acid hydrazide. These complexes demonstrated potential as biological agents with notable in vitro antibacterial and antifungal activities against multidrug-resistant pathogens. The lanthanide complex with La3+ showed significant potency against various bacteria, while the Dy3+ complex exhibited notable antifungal activity (Fouad, 2020).

Optical Properties and Fluorescence Ye Cheng-y et al. (2015) synthesized a compound related to 3-methyl-2-thiophene aldehyde and investigated its Co(II) metal complex. The study highlighted the optical properties, showing that both the ligand and the complex could emit fluorescence, suggesting potential applications in materials science (Ye Cheng-y, 2015).

Cholinesterase Inhibition for Neurodegenerative Disorders Kausar et al. (2021) designed thiophene-2-carboxamide based hydrazone derivatives to investigate their potential as cholinesterase inhibitors, which could be relevant for treating neurodegenerative disorders like Alzheimer's disease. The study found that these derivatives exhibit significant inhibition against both butyrylcholinesterase and acetylcholinesterase enzymes, with some compounds showing high potency comparable to standard drugs (Kausar et al., 2021).

Electrochemical Sensors Ganjali et al. (2005) described the use of a thiophene-2-carbaldehyde-based hydrazone in the development of a novel thulium(III) selective membrane sensor. This work demonstrated the potential of such compounds in constructing highly selective and sensitive electrochemical sensors for monitoring specific metal ions (Ganjali et al., 2005).

Properties

IUPAC Name

(E)-1-(3-methylthiophen-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c1-9-3-5-15-11(9)7-13-14-8-12-10(2)4-6-16-12/h3-8H,1-2H3/b13-7+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGGOLDOQGOAO-FNCQTZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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